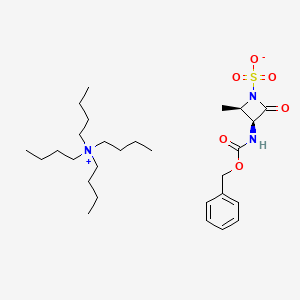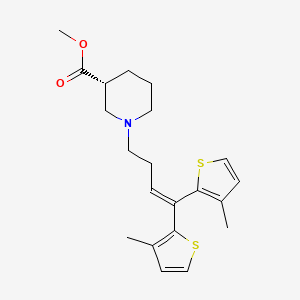
(R)-Tiagabine 4-carboxy-O-methyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Tiagabine 4-carboxy-O-methyl is a derivative of tiagabine, a well-known anticonvulsant drug used primarily in the treatment of epilepsy
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tiagabine 4-carboxy-O-methyl typically involves several key steps:
Starting Material: The synthesis begins with the preparation of the core structure of tiagabine.
Functional Group Modification: Introduction of the carboxylic acid group and the methoxy group is achieved through specific chemical reactions such as esterification and methylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-Tiagabine 4-carboxy-O-methyl would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
®-Tiagabine 4-carboxy-O-methyl can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield aldehydes or ketones, while reduction could produce alcohols.
科学研究应用
®-Tiagabine 4-carboxy-O-methyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticonvulsant and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It can be used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Tiagabine: The parent compound, primarily used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action.
Pregabalin: Similar to gabapentin, used for neuropathic pain and epilepsy.
Uniqueness
®-Tiagabine 4-carboxy-O-methyl is unique due to its specific chemical modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar drugs. These modifications can influence its bioavailability, potency, and side effect profile, making it a valuable compound for further research and development.
属性
| 938158-99-7 | |
分子式 |
C21H27NO2S2 |
分子量 |
389.6 g/mol |
IUPAC 名称 |
methyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C21H27NO2S2/c1-15-8-12-25-19(15)18(20-16(2)9-13-26-20)7-5-11-22-10-4-6-17(14-22)21(23)24-3/h7-9,12-13,17H,4-6,10-11,14H2,1-3H3/t17-/m1/s1 |
InChI 键 |
SYEVPDBMLIZQKO-QGZVFWFLSA-N |
手性 SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)OC)C3=C(C=CS3)C |
规范 SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)OC)C3=C(C=CS3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


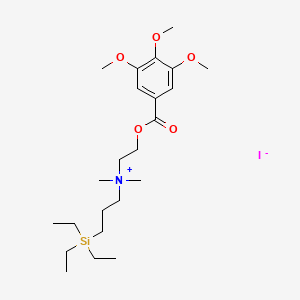
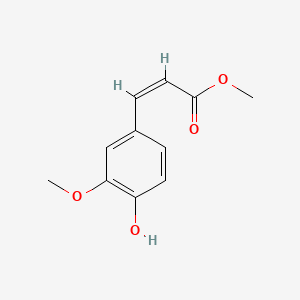
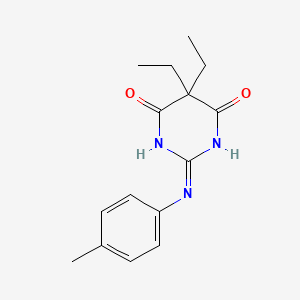
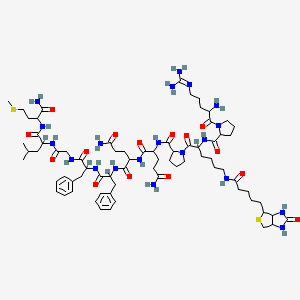


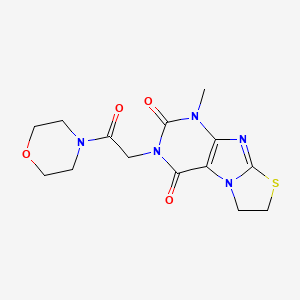


![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)


